

Modifying YH-306 treatment schedule for long-term studies

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Compound of Interest

Compound Name: YH-306

Cat. No.: B15619820

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Technical Support Center: YH-306 Long-Term Studies

This technical support center provides guidance for researchers and drug development professionals on modifying the **YH-306** treatment schedule for long-term in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **YH-306**?

A1: **YH-306**, also known as HMPL-306 or Ranoisidenib, is a potent and selective dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.^{[1][2][3]} In cancer cells with mutations in IDH1 or IDH2, the mutant enzymes produce an oncometabolite called R-2-hydroxyglutarate (2-HG).^{[1][4]} High levels of 2-HG interfere with cellular differentiation and promote malignant transformation.^{[1][4]} **YH-306** selectively binds to and inhibits the mutant IDH1 and IDH2 enzymes, leading to a reduction in 2-HG levels and the restoration of normal cellular processes.^{[1][3]}

Q2: What are the target indications for **YH-306**?

A2: **YH-306** is being investigated for the treatment of cancers with IDH1 and/or IDH2 mutations. These include hematologic malignancies such as acute myeloid leukemia (AML) and

myelodysplastic syndromes (MDS), as well as solid tumors like gliomas, cholangiocarcinoma, and chondrosarcoma.[1][3]

Q3: What is the rationale for using a dual IDH1/IDH2 inhibitor?

A3: Some cancer patients may have co-existing mutations in both IDH1 and IDH2.[3] Furthermore, acquired resistance to single IDH1 or IDH2 inhibitors can occur through isoform switching, where the cancer cells begin to rely on the other mutant IDH isoform for 2-HG production.[5] A dual inhibitor like **YH-306** that targets both mutant enzymes may overcome this resistance mechanism and offer improved clinical efficacy.[3][5]

Q4: What is a recommended starting dose and schedule for long-term preclinical studies?

A4: Preclinical studies have shown that oral administration of HMPL-306 can remarkably decrease 2-HG levels in plasma and tumor tissues in xenograft models.[3] While the exact dose will depend on the specific animal model and tumor type, a starting point can be derived from published preclinical data. For instance, studies have shown potent and durable inhibition of 2-HG at various doses.[3][6] It is recommended to perform a pilot study to determine the optimal dose and schedule for your specific model, starting with a dose known to be effective in similar models and adjusting based on efficacy and tolerability.

Q5: What are the potential advantages of **YH-306** in treating brain tumors?

A5: Preclinical pharmacokinetic studies in rodents have demonstrated that **YH-306** has high exposure in the brain and cerebrospinal fluid, indicating good brain penetration.[2][3][6][7] This is a desirable characteristic for a drug intended to treat brain tumors like gliomas.[7]

Troubleshooting Guide for Long-Term In Vivo Studies

Issue	Potential Cause	Recommended Action
Unexpected Toxicity or Weight Loss	<ul style="list-style-type: none">- Dose is too high for the specific animal strain or model.- Vehicle used for formulation is causing adverse effects.- Off-target effects of the compound at the given dose.	<ul style="list-style-type: none">- Reduce the dose of YH-306.- Decrease the frequency of administration (e.g., from once daily to every other day).- Evaluate the toxicity of the vehicle alone in a control group.- Monitor animals more frequently for clinical signs of toxicity.
Lack of Efficacy	<ul style="list-style-type: none">- Dose is too low.- Suboptimal route of administration.- Development of resistance.- Issues with drug formulation and stability.	<ul style="list-style-type: none">- Increase the dose of YH-306, if tolerated.- Confirm the presence of the target IDH1/2 mutation in the tumor model.- Analyze 2-HG levels in plasma or tumor tissue to confirm target engagement.- Consider combination therapy with other agents.[3][7]
Difficulty with Oral Gavage	<ul style="list-style-type: none">- Stress to the animal leading to resistance.- Improper technique causing injury.	<ul style="list-style-type: none">- Ensure personnel are properly trained in oral gavage techniques.- Consider alternative oral administration methods, such as formulating the drug in palatable food or using voluntary oral administration techniques.
Tumor Ulceration	<ul style="list-style-type: none">- Rapid tumor growth outstripping blood supply.- A direct effect of the treatment on the tumor microenvironment.	<ul style="list-style-type: none">- Monitor tumor size closely and adhere to pre-defined endpoint criteria for euthanasia.- Consult with a veterinarian for palliative care options if appropriate for the study design.

Inconsistent Pharmacokinetic Profile	- Variability in drug absorption due to fasting state.- Inconsistent formulation preparation.	- Standardize the fasting/feeding schedule of the animals prior to dosing.- Ensure the drug formulation is homogenous and prepared consistently for each administration.
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Preclinical Data Summary

Parameter	Finding	Reference
Mechanism of Action	Selective dual inhibitor of mutant IDH1 and IDH2 enzymes.	[1][2]
In Vitro Activity	Inhibited mutant IDH1R132H, IDH2R140Q, and IDH2R172K enzyme activities. Suppressed 2-HG production in cells with IDH1 or IDH2 mutations.	[3]
In Vivo Activity	Reduced 2-HG levels in plasma and tumor tissues in xenograft models. Showed dose-dependent tumor growth inhibition.	[3][6]
Pharmacokinetics	Favorable preclinical pharmacokinetic profile in rodents. High brain penetration observed.	[2][3][7]
Combination Potential	Synergized with azacitidine in releasing differentiation block in AML cells. Improved anti-tumor efficacy of chemotherapy in solid tumor models.	[3][7]

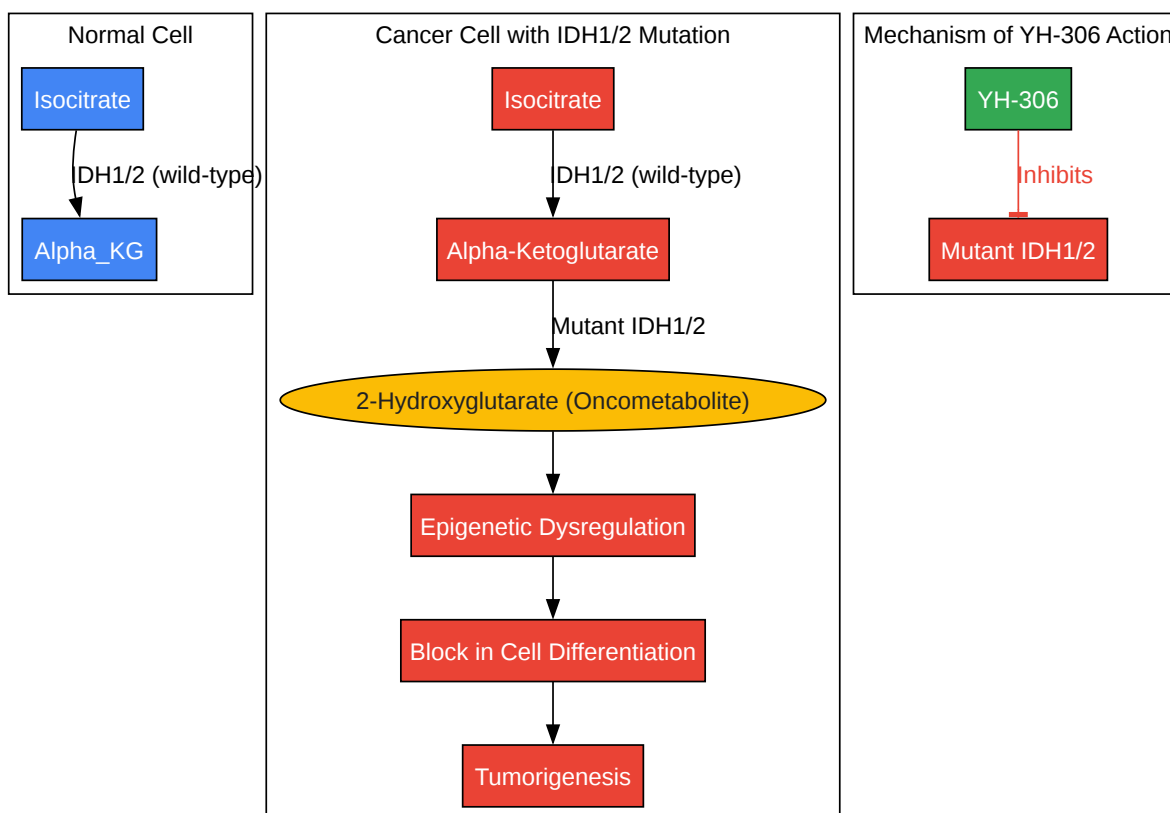
Experimental Protocols

Protocol: Long-Term Efficacy Study of YH-306 in an IDH1-Mutant Glioma Xenograft Model

- Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
- Cell Line: U87-MG glioblastoma cells engineered to express mutant IDH1 (R132H).
- Tumor Implantation: Subcutaneously inject 5×10^6 U87-MG-IDH1-R132H cells in 100 μ L of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=10 per group).
- **YH-306** Formulation: Prepare **YH-306** in a vehicle of 0.5% methylcellulose in sterile water.
- Dosing Regimen:
 - Vehicle Control Group: Administer vehicle orally once daily.
 - **YH-306** Treatment Group: Administer **YH-306** at a predetermined dose (e.g., 50 mg/kg) orally once daily.
- Monitoring:
 - Record body weight three times per week.
 - Observe for any clinical signs of toxicity daily.
 - Measure tumor volume three times per week.
- Endpoint:

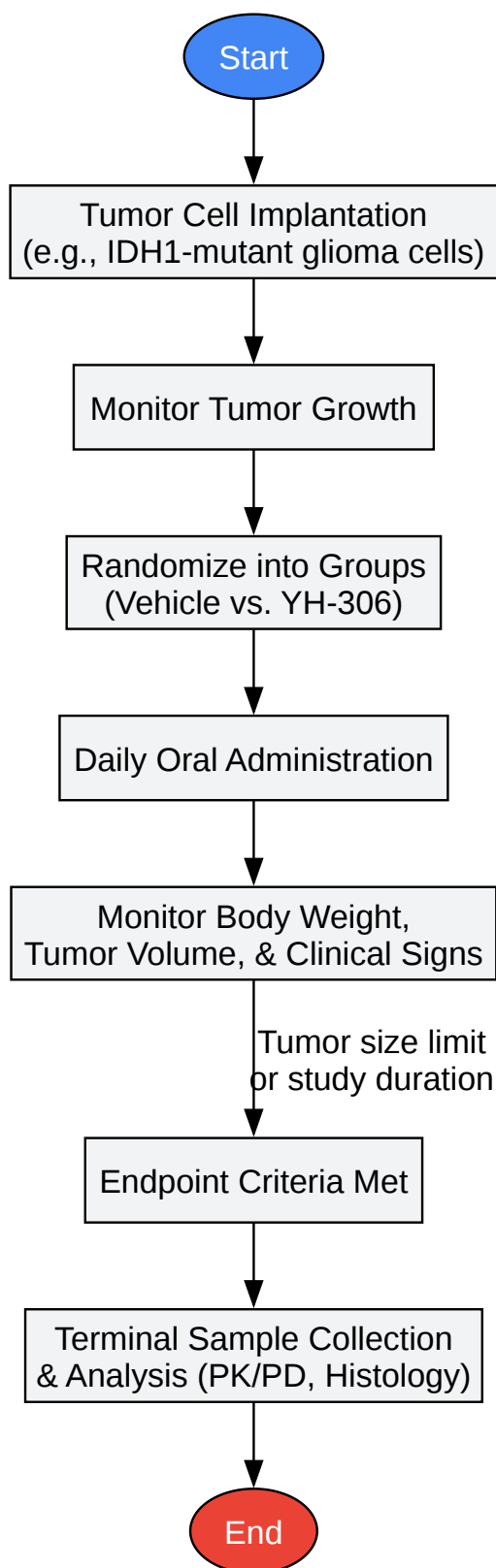
- Continue treatment for a defined period (e.g., 28-60 days) or until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).
- Collect terminal blood samples for pharmacokinetic and pharmacodynamic (2-HG) analysis.
- Excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations



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Caption: **YH-306** inhibits mutant IDH1/2, blocking 2-HG production and tumorigenesis.



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Caption: Workflow for a long-term in vivo efficacy study of **YH-306**.

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